High-Affinity SERT Binding and Pronounced Transporter Selectivity
In a direct binding assay against the human serotonin transporter (SERT), 2-Tetrahydrofuran-2-ylethanamine (designated as 'tetrahydrofuranyl ethylamine, 15') exhibited a high-affinity Ki of 1.10 nM [1]. This binding affinity is >6,600-fold selective for SERT over the dopamine transporter (DAT), where the Ki is 7,310 nM, and >1,700-fold selective over the norepinephrine transporter (NET), with an IC50 of 1,930 nM [2][3]. This pronounced selectivity profile starkly contrasts with many classical SERT ligands or non-selective reuptake inhibitors.
| Evidence Dimension | SERT Binding Affinity (Ki) vs. Selectivity over DAT and NET |
|---|---|
| Target Compound Data | SERT Ki = 1.10 nM; SERT EC50 = 2.30 nM |
| Comparator Or Baseline | Self-comparison across targets: DAT Ki = 7,310 nM (6,645x less potent); NET IC50 = 1,930 nM (1,755x less potent) |
| Quantified Difference | >6,600-fold selectivity for SERT over DAT |
| Conditions | Radioligand binding assay using [³H]RTI-55 displacement on human SERT, DAT, and NET expressed in HEK cells; pH 7.4, 22°C [1][3]. |
Why This Matters
This extreme target selectivity profile is a critical differentiator for researchers designing probes or therapeutics aimed at modulating serotonergic signaling with minimal off-target dopaminergic or noradrenergic activity.
- [1] BindingDB. (2009). BDBM30132 (tetrahydrofuranyl ethylamine, 15) - SERT Affinity Data. View Source
- [2] BindingDB. (2009). BDBM30132 (tetrahydrofuranyl ethylamine, 15) - DAT Affinity Data. View Source
- [3] BindingDB. (2009). BDBM30132 (tetrahydrofuranyl ethylamine, 15) - NET Affinity Data. View Source
